2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one
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Overview
Description
2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Furobenzodiazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Propenyl Group: This step may involve alkylation reactions using propenyl halides under basic conditions.
Hydrogenation: The final step may involve hydrogenation to achieve the hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may be used to modify the double bonds or reduce the furobenzodiazepine core.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on various biological systems. Its structure suggests that it may interact with specific receptors or enzymes.
Medicine
In medicine, compounds related to benzodiazepines are often studied for their potential therapeutic effects. This compound may have potential as a sedative, anxiolytic, or muscle relaxant.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one would likely involve interaction with specific molecular targets such as receptors or enzymes. Benzodiazepines typically exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic effects.
Alprazolam: Another benzodiazepine used for its anxiolytic properties.
Lorazepam: Known for its sedative and muscle relaxant effects.
Uniqueness
What sets 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one apart is its unique furobenzodiazepine core and the presence of the propenyl group
Properties
CAS No. |
89221-51-2 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-methyl-3a-prop-2-enyl-3,5,10,10a-tetrahydro-2H-furo[2,3-b][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-8-15-9-10(2)19-14(15)17-12-7-5-4-6-11(12)16-13(15)18/h3-7,10,14,17H,1,8-9H2,2H3,(H,16,18) |
InChI Key |
DUOPVICLHREIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O1)NC3=CC=CC=C3NC2=O)CC=C |
Origin of Product |
United States |
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